molecular formula C11H21N B14236629 Pyridine, 1,2,3,6-tetrahydro-1-methyl-2-pentyl- CAS No. 500911-38-6

Pyridine, 1,2,3,6-tetrahydro-1-methyl-2-pentyl-

Cat. No.: B14236629
CAS No.: 500911-38-6
M. Wt: 167.29 g/mol
InChI Key: KMZUGZVTKWOOIK-UHFFFAOYSA-N
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Description

Pyridine, 1,2,3,6-tetrahydro-1-methyl-2-pentyl- is a heterocyclic organic compound with the molecular formula C11H21N It is a derivative of pyridine, where the pyridine ring is partially saturated, and it contains a methyl group at the 1-position and a pentyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 1,2,3,6-tetrahydro-1-methyl-2-pentyl- can be achieved through several methods. One common approach involves the reduction of pyridine derivatives. For instance, the catalytic hydrogenation of 1-methyl-2-pentylpyridine can yield the desired compound. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under high pressure and temperature conditions.

Industrial Production Methods

In an industrial setting, the production of Pyridine, 1,2,3,6-tetrahydro-1-methyl-2-pentyl- may involve continuous flow hydrogenation processes. These processes allow for the efficient and scalable production of the compound. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 1,2,3,6-tetrahydro-1-methyl-2-pentyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives with different functional groups.

    Reduction: Further reduction can lead to the formation of fully saturated piperidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Pyridine derivatives with ketone or aldehyde functional groups.

    Reduction: Piperidine derivatives.

    Substitution: Alkylated or acylated pyridine derivatives.

Scientific Research Applications

Pyridine, 1,2,3,6-tetrahydro-1-methyl-2-pentyl- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Pyridine, 1,2,3,6-tetrahydro-1-methyl-2-pentyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1,2,3,6-tetrahydropyridine: A structurally similar compound with a different substitution pattern.

    1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.

    Piperidine: A fully saturated derivative of pyridine.

Uniqueness

Pyridine, 1,2,3,6-tetrahydro-1-methyl-2-pentyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of partial saturation and specific substituents makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

500911-38-6

Molecular Formula

C11H21N

Molecular Weight

167.29 g/mol

IUPAC Name

1-methyl-2-pentyl-3,6-dihydro-2H-pyridine

InChI

InChI=1S/C11H21N/c1-3-4-5-8-11-9-6-7-10-12(11)2/h6-7,11H,3-5,8-10H2,1-2H3

InChI Key

KMZUGZVTKWOOIK-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CC=CCN1C

Origin of Product

United States

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